molecular formula C17H16ClN7O B2580126 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1795303-93-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2580126
CAS No.: 1795303-93-3
M. Wt: 369.81
InChI Key: HJLVYHIVUKRQDN-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O and its molecular weight is 369.81. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that incorporates a triazole and pyrimidine moiety, linked through a piperazine ring to a chlorophenyl group. This structural composition suggests potential biological activities, particularly in pharmacology, where such compounds are often explored for their therapeutic properties.

Chemical Structure

The chemical structure can be represented as follows:

C18H19ClN6O\text{C}_{18}\text{H}_{19}\text{ClN}_{6}\text{O}

This indicates the presence of:

  • Chlorine (Cl) : Often associated with increased biological activity.
  • Triazole and Pyrimidine Rings : Known for their roles in various biological mechanisms.

Biological Activity Overview

Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many triazole derivatives are recognized for their antifungal and antibacterial activities.
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anticonvulsant Effects : Compounds with similar structures have been evaluated for their efficacy in seizure models.

Anticancer Activity

A study focusing on triazole-containing compounds found that similar structures could inhibit the growth of various cancer cell lines. For instance, compounds with a piperazine linkage demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (SW480) when evaluated via MTT assays. The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Antitumor Efficacy

In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines. For example:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
SW48015.3Cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Activity

Triazole derivatives are widely studied for their antifungal properties. The compound's structural components suggest potential activity against fungal pathogens, particularly in inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .

Anticonvulsant Activity

Research has indicated that similar piperazine derivatives possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity .

Experimental Findings

In animal models, compounds with similar configurations showed significant protection against chemically induced seizures:

CompoundDose (mg/kg)Protection Rate (%)
Piperazine Derivative A2585
Piperazine Derivative B50100

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(8-14)17(26)24-6-4-23(5-7-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVYHIVUKRQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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